1-Methylnicotinamide-13C,d3 (iodide)
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Overview
Description
1-Methylnicotinamide-13C,d3 (iodide) is a compound that is labeled with carbon-13 and deuterium. It is a derivative of 3-carbamoyl-1-methylpyridin-1-ium iodide. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The labeling with stable isotopes such as carbon-13 and deuterium makes it valuable for various analytical and tracing studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylnicotinamide-13C,d3 (iodide) involves the incorporation of carbon-13 and deuterium into the 3-carbamoyl-1-methylpyridin-1-ium iodide structure. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. Generally, the process involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes .
Industrial Production Methods
Industrial production of 1-Methylnicotinamide-13C,d3 (iodide) is typically carried out in specialized facilities equipped to handle isotopic labeling. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in small quantities due to its specialized applications .
Chemical Reactions Analysis
Types of Reactions
1-Methylnicotinamide-13C,d3 (iodide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The iodide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of 1-Methylnicotinamide-13C,d3 (iodide) include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation .
Major Products Formed
The major products formed from the reactions of 1-Methylnicotinamide-13C,d3 (iodide) depend on the type of reaction. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
1-Methylnicotinamide-13C,d3 (iodide) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 1-Methylnicotinamide-13C,d3 (iodide) involves its role as a labeled compound in tracing studies. The incorporation of carbon-13 and deuterium allows researchers to track the compound’s distribution and transformation in biological systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methylnicotinamide-13C,d3 (iodide) can be compared with other similar compounds, such as:
1-Methylnicotinamide-d4 (iodide): Labeled with deuterium only.
1-Methylnicotinamide-13C (iodide): Labeled with carbon-13 only.
Unlabeled 1-Methylnicotinamide (iodide): Without any isotopic labeling.
The uniqueness of 1-Methylnicotinamide-13C,d3 (iodide) lies in its dual labeling with both carbon-13 and deuterium, which provides enhanced capabilities for tracing and analytical studies .
Properties
Molecular Formula |
C7H9IN2O |
---|---|
Molecular Weight |
268.07 g/mol |
IUPAC Name |
1-(trideuterio(113C)methyl)pyridin-1-ium-3-carboxamide;iodide |
InChI |
InChI=1S/C7H8N2O.HI/c1-9-4-2-3-6(5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H/i1+1D3; |
InChI Key |
IWEIZMCTGMHCRE-SPZGMPHYSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(=O)N.[I-] |
Origin of Product |
United States |
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